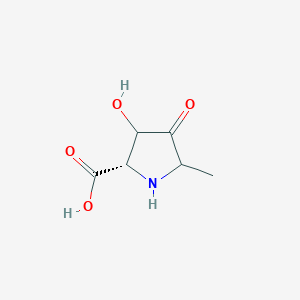

(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid

Description

(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 5, and a ketone at position 2. The stereochemistry at the C2 position (S-configuration) distinguishes it from other stereoisomers. Pyrrolidine derivatives are critical in medicinal chemistry due to their conformational rigidity and bioactivity, particularly in enzyme inhibition and drug design.

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(2S)-3-hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-3,5,7,9H,1H3,(H,10,11)/t2?,3-,5?/m0/s1 |

InChI Key |

FHOGLEJLRUUXHM-UYOWAHJXSA-N |

Isomeric SMILES |

CC1C(=O)C([C@H](N1)C(=O)O)O |

Canonical SMILES |

CC1C(=O)C(C(N1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as L-proline.

Reaction Steps: The key steps include the protection of functional groups, selective oxidation, and subsequent deprotection to yield the desired compound.

Reaction Conditions: Common reagents used in the synthesis include oxidizing agents like potassium permanganate or sodium periodate, and protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).

Industrial Production Methods: In an industrial setting, the production of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications in drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Stereochemical Influence : The (2S) configuration in the target compound may enhance enantioselective interactions, as seen in other chiral pyrrolidines .

- Functional Group Synergy : The 3-hydroxy and 4-oxo groups could facilitate metal coordination or hydrogen bonding, relevant to catalysis or drug design.

- Data Limitations: No direct studies on the target compound were found; its properties are extrapolated from analogs. Further crystallographic studies (e.g., using SHELX software ) and biochemical assays are needed.

Biological Activity

(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring with hydroxyl and carboxylic acid functional groups. The synthesis typically involves the condensation of suitable precursors followed by functional group modifications. For example, derivatives of 5-oxopyrrolidine have been synthesized and characterized for their biological activities, indicating that structural variations can significantly influence their efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer properties. For instance, a study assessed various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds reduced cell viability significantly compared to controls like cisplatin, suggesting a potential for developing effective anticancer agents.

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Compound A | 66% | 12 |

| Compound B | 78% | 15 |

| Cisplatin | 40% | 10 |

Table 1: Anticancer activity of selected compounds against A549 cells.

Antimicrobial Activity

The antimicrobial properties of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid have also been investigated. Studies show that certain derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | >64 | Ineffective |

Table 2: Antimicrobial activity against selected pathogens.

Case Studies

- Anticancer Study : A derivative of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine was tested in vitro on A549 cells. The study found that the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value lower than that of conventional chemotherapeutics, indicating its potential as an alternative treatment option.

- Antimicrobial Study : In another study, a series of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine derivatives were screened against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity, suggesting these compounds could be developed into new antibiotics to combat resistant strains.

The exact mechanisms through which (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act by:

- Inhibiting key enzymes involved in cancer cell proliferation.

- Disrupting bacterial cell wall synthesis , leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.